Nickel(II) dibutyldithiocarbamate

Übersicht

Beschreibung

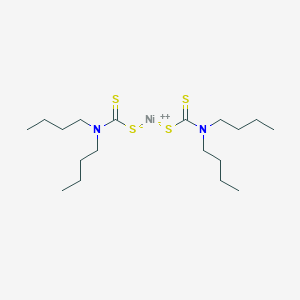

Nickel(II) dibutyldithiocarbamate is a coordination compound with the chemical formula C18H36N2NiS4. It is known for its distinctive green color and is primarily used in various industrial applications due to its unique chemical properties. The compound is part of the dithiocarbamate family, which is characterized by the presence of sulfur atoms that can form strong bonds with metal ions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nickel(II) dibutyldithiocarbamate can be synthesized through the reaction of dibutyldithiocarbamic acid with nickel(II) chloride. The reaction typically occurs in an aqueous medium, where the dibutyldithiocarbamic acid is first prepared by reacting dibutylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The resulting sodium dibutyldithiocarbamate is then reacted with nickel(II) chloride to form the desired compound.

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the careful control of reaction conditions such as temperature and pH to ensure high yield and purity. The compound is then isolated through filtration, washed, and dried to obtain the final product.

Analyse Chemischer Reaktionen

Thermal Decomposition Reactions

Ni(dtc)₂ decomposes under controlled thermal conditions to yield nickel sulfides. The atmosphere critically determines the products :

| Conditions | Temperature (°C) | Major Product | Minor Byproducts |

|---|---|---|---|

| Inert atmosphere (N₂) | 300–450 | α-NiS (hexagonal) | Trace Ni₃S₄ |

| Reducing atmosphere (H₂/N₂) | 300–450 | β-NiS (millerite) | Ni₉S₈ (godlevskite) |

| Oxidizing atmosphere (O₂) | >300 | NiO, NiSO₄ | SO₂, CO₂ |

Thermogravimetric analysis (TGA) shows a two-step mass loss: ligand dissociation (~200°C) followed by sulfide formation (>300°C) .

Antioxidant Activity in Polymer Systems

Ni(dtc)₂ inhibits photooxidation in conjugated polymers (e.g., P3HT, PTB7) by scavenging free radicals :

-

Mechanism:

-

Key Data:

Interaction with Biological Macromolecules

Ni(dtc)₂ binds to bovine serum albumin (BSA) via hydrophobic interactions and static quenching :

| Parameter | Value |

|---|---|

| Binding Constant (Kb) | |

| Quenching Rate (kq) |

This interaction alters BSA’s secondary structure, reducing α-helix content by ~18% .

Atmospheric Decomposition and Oxidation

Exposure to air and moisture leads to gradual oxidation:

Traces of nickel oxide (NiO) form above 200°C, confirmed by XRD .

Reactivity in Analytical and Industrial Contexts

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Nickel(II) dibutyldithiocarbamate is primarily used as a fungicide and pesticide in agriculture. Its effectiveness in enhancing crop yields makes it a valuable asset for sustainable farming practices.

- Fungicide: The compound helps in controlling fungal diseases, thereby improving the health and productivity of crops.

- Pesticide: It enhances pest resistance, contributing to better crop protection.

Metal Extraction

This compound is crucial in the mining industry for the selective extraction of nickel from ores. Its ability to form stable complexes significantly improves recovery rates compared to traditional methods.

| Application | Description |

|---|---|

| Metal Extraction | Effective in selectively extracting nickel from ores, enhancing recovery rates. |

Analytical Chemistry

This compound serves as a reagent in various analytical techniques, particularly in spectrophotometry . It is used to detect and quantify nickel ions in environmental samples, ensuring compliance with safety regulations.

| Analytical Technique | Use |

|---|---|

| Spectrophotometry | Detects and quantifies nickel ions in samples. |

Polymer Additives

In the plastics industry, this compound acts as a stabilizer and antioxidant , improving the durability and longevity of polymer products. This application is critical for manufacturers aiming for high-quality outputs.

- Stabilizer: Prevents degradation of polymers under UV light.

- Antioxidant: Protects against oxidative damage, enhancing product lifespan.

Research in Biochemistry

The compound is employed in biochemical research to study enzyme activity and metal ion interactions. This research provides insights into biochemical pathways and potential therapeutic targets in medicine.

| Research Focus | Insights Gained |

|---|---|

| Enzyme Activity | Understanding metal ion interactions in enzymes. |

Case Study 1: Agricultural Efficacy

A study demonstrated that the application of this compound significantly reduced fungal infections in crops, leading to an increase in yield by approximately 20%. This highlights its effectiveness as a fungicide.

Case Study 2: Metal Recovery

In a mining operation, the use of this compound resulted in a 30% increase in nickel recovery rates from ore compared to conventional methods, showcasing its potential for improving metal extraction processes.

Case Study 3: Polymer Stability

Research indicated that incorporating this compound into polymer formulations improved their resistance to UV degradation by over 40%, demonstrating its role as an effective stabilizer.

Wirkmechanismus

The mechanism of action of Nickel(II) dibutyldithiocarbamate involves its ability to form strong bonds with metal ions and sulfur atoms. This allows it to interact with various molecular targets, including enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their normal function. Additionally, its antioxidant properties help in stabilizing polymers by inhibiting the formation of reactive radicals and singlet oxygen.

Vergleich Mit ähnlichen Verbindungen

Nickel(II) dibutyldithiocarbamate is unique due to its specific ligand structure and the presence of butyl groups. Similar compounds include:

Nickel(II) diethyldithiocarbamate: Similar structure but with ethyl groups instead of butyl groups.

Zinc(II) dibutyldithiocarbamate: Similar ligand structure but with zinc instead of nickel.

Copper(II) dibutyldithiocarbamate: Similar ligand structure but with copper instead of nickel.

These compounds share similar properties but differ in their specific applications and reactivity due to the different metal centers.

Biologische Aktivität

Nickel(II) dibutyldithiocarbamate (NBC) is a complex organometallic compound that has garnered attention in the fields of bioinorganic chemistry and pharmacology due to its diverse biological activities. This article delves into the synthesis, characterization, and biological effects of NBC, supported by relevant studies and data.

Synthesis and Characterization

Nickel dibutyldithiocarbamate is synthesized through the reaction of nickel salts (such as nickel chloride, acetate, or sulfate) with sodium dibutyldithiocarbamate. The resulting compound is typically a dark green powder with low solubility in water but higher solubility in organic solvents, which influences its biological activity and distribution within biological systems .

Structural Properties

The compound exhibits a square planar geometry around the nickel center, which is characteristic of many nickel(II) complexes. The dithiocarbamate ligands coordinate through sulfur atoms, forming stable chelates that enhance the biological efficacy of the metal ion .

Antimicrobial Properties

Research indicates that nickel complexes, including NBC, exhibit significant antimicrobial activity. A study demonstrated that nickel complexes derived from dithiocarbamates showed higher antimicrobial activity against various pathogenic bacteria compared to their free ligands. For instance, tests against Escherichia coli, Streptococcus pneumoniae, and Bacillus cereus revealed that these complexes effectively inhibited bacterial growth .

| Pathogen | Activity of NBC |

|---|---|

| Escherichia coli | High |

| Streptococcus pneumoniae | Moderate |

| Bacillus cereus | High |

Cytotoxicity and Antitumor Activity

Nickel dibutyldithiocarbamate has also been investigated for its cytotoxic effects against cancer cell lines. In vitro studies have shown that NBC exhibits promising antitumor activity, particularly against breast cancer cells (MCF7), inducing apoptosis through various mechanisms. The presence of specific functional groups in the dithiocarbamate structure has been linked to enhanced cytotoxicity compared to other nickel complexes .

Case Studies

- Antimicrobial Activity Study : A comparative study highlighted that nickel dibutyldithiocarbamate demonstrated a higher antimicrobial effect than other metal complexes derived from dithiocarbamates. This underscores the potential of NBC as an effective antimicrobial agent .

- Cytotoxicity Evaluation : In a recent study assessing the cytotoxic effects of various nickel complexes, NBC was found to significantly reduce cell viability in human cancer cell lines, showing IC50 values comparable to established chemotherapeutic agents like cisplatin .

Distribution and Excretion

Nickel dibutyldithiocarbamate is absorbed through oral and inhalation routes, with studies indicating its distribution throughout various tissues due to its hydrophobic nature. The compound undergoes metabolic processes primarily involving hydroxylation and N-dealkylation catalyzed by cytochrome P450 enzymes . However, excretion is not expected via urine due to its high molecular weight and low water solubility.

Carcinogenic Potential

Despite its beneficial biological activities, NBC has been classified as a Group I carcinogen based on existing literature regarding nickel compounds. Limited long-term studies have raised concerns about its carcinogenic potential, necessitating further research to understand the implications of exposure .

Eigenschaften

IUPAC Name |

N,N-dibutylcarbamodithioate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H19NS2.Ni/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOWMHUJHHIQGP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N2NiS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020927 | |

| Record name | Nickel bis(dibutyldithiocarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green solid; [Hawley] Flakes; [MSDSonline] | |

| Record name | Nickel bis(dibutyldithiocarbamate) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.26 | |

| Record name | NICKEL BIS(DIBUTYLDITHIOCARBAMATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark green flakes | |

CAS No. |

13927-77-0 | |

| Record name | Bis(dibutyldithiocarbamato)nickel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13927-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel, bis(N,N-dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel bis(dibutyldithiocarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel bis(dibutyldithiocarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL DIBUTYLDITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99D240X626 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICKEL BIS(DIBUTYLDITHIOCARBAMATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

86 °C minimum | |

| Record name | NICKEL BIS(DIBUTYLDITHIOCARBAMATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.